3-Imino-3-phenylpropionitrile

Description

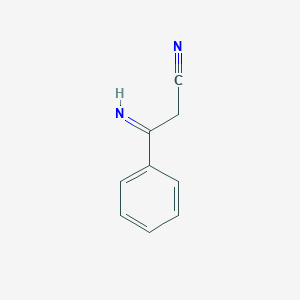

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-imino-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPPZAOYAOGVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880885 | |

| Record name | benzenepropanenitrile, .beta.-imino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16187-90-9 | |

| Record name | β-Iminobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16187-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Imino-3-phenylpropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016187909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzenepropanenitrile, .beta.-imino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-imino-3-phenylpropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Imino 3 Phenylpropionitrile and Its Analogues

Strategies for Carbon-Nitrogen Double Bond Formation in Nitrile Systems

The most direct methods for synthesizing 3-imino-3-phenylpropionitrile involve the construction of the C=N bond on a precursor molecule that already contains the nitrile group. These strategies typically leverage the reactivity of a ketone functionality.

Formation of the Imino Group from Keto-Nitrile Precursors (e.g., 3-oxo-3-phenylpropionitrile)

The reaction of a β-ketonitrile, such as 3-oxo-3-phenylpropionitrile (also known as benzoylacetonitrile), with ammonia (B1221849) is a primary method for producing this compound. This transformation is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.

Condensation Reactions with Primary Amines for Imine Elaboration

A parallel strategy to the one described above involves the condensation of 3-oxo-3-phenylpropionitrile with primary amines (R-NH₂) instead of ammonia. This approach yields N-substituted this compound analogues. The reaction mechanism is analogous to that with ammonia, involving the formation of a carbinolamine intermediate followed by dehydration to form the corresponding N-substituted imine, also known as a Schiff base. redalyc.orgmasterorganicchemistry.com

The reaction is typically catalyzed by acid, and the rate is highly dependent on the pH of the reaction medium. libretexts.orglibretexts.org A pH around 5 is often optimal, as sufficient acid is present to protonate the carbinolamine intermediate and facilitate water elimination, while not being so acidic as to completely protonate the primary amine nucleophile, which would render it non-reactive. libretexts.orglibretexts.org This method is versatile, allowing for the introduction of a wide variety of substituents on the imine nitrogen, depending on the primary amine used.

| Keto-Nitrile Precursor | Primary Amine | Product | General Conditions |

|---|---|---|---|

| 3-Oxo-3-phenylpropionitrile | Methylamine (CH₃NH₂) | 3-(Methylimino)-3-phenylpropionitrile | Acid catalyst (e.g., H⁺), pH ~5 |

| 3-Oxo-3-phenylpropionitrile | Aniline (C₆H₅NH₂) | 3-(Phenylimino)-3-phenylpropionitrile | Acid catalyst (e.g., H⁺), controlled pH |

Functional Group Interconversion Routes to Iminonitriles

Functional group interconversion (FGI) provides alternative pathways to iminonitriles by transforming existing functional groups into the desired imine or nitrile moiety. fiveable.meimperial.ac.uk One such approach involves the reaction of nitriles with organometallic reagents. For instance, Grignard reagents (R-MgX) can add to the electrophilic carbon of a nitrile to form an intermediate imine salt. masterorganicchemistry.comlibretexts.org Subsequent careful hydrolysis of this salt can yield the imine, although over-hydrolysis to a ketone is a common side reaction. masterorganicchemistry.comlibretexts.org

Another FGI strategy could involve the partial reduction of a different nitrogen-containing functional group at the appropriate position. However, controlling such reductions to stop at the imine stage without proceeding to the amine can be challenging. Similarly, the selective oxidation of a corresponding aminonitrile could theoretically yield the iminonitrile, though this requires a mild and selective oxidizing agent to avoid over-oxidation or side reactions.

Derivatization of the Phenylpropionitrile Framework to Yield Imino Structures

This approach begins with a molecule that already possesses the core carbon skeleton, such as 3-phenylpropionitrile (B121915), and introduces the imine functionality through chemical modification. The catalytic hydrogenation of nitriles is a prominent example where imines are formed as key intermediates. researchgate.netsemanticscholar.org

The hydrogenation of 3-phenylpropionitrile (PPN), typically over a metal catalyst like palladium on carbon (Pd/C), proceeds through the formation of a 3-phenylpropylimine (PPI) intermediate. nih.govresearchgate.netacs.org The nitrile group is first reduced to the imine, which is then typically further reduced to the corresponding primary amine, 3-phenylpropylamine (B116678) (PPA). nih.govacs.org

| Catalyst | Conditions | Intermediate | Major Product | Key Findings |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | 30–80 °C, 6 bar H₂, acidic additives | 3-Phenylpropylimine (PPI) | 3-Phenylpropylamine (PPA) | The imine intermediate is formed but rapidly hydrogenated. Selectivity to the primary amine is moderate and influenced by temperature. nih.govacs.org |

| Iron Pincer Complex | Mild conditions, catalytic base | N/A (General for nitriles) | Secondary Imines | While not specific to PPN, some iron catalysts have shown selectivity for the hydrogenation of various nitriles to secondary imines, indicating the possibility of trapping the imine stage. elsevierpure.comacs.org |

Chemical Transformations and Reactivity Profiles of 3 Imino 3 Phenylpropionitrile

Reactivity of the Imino Group

The imino group (C=NH) is a key reactive center in 3-imino-3-phenylpropionitrile, susceptible to a variety of chemical transformations.

Nucleophilic Addition Reactions at the Imino Carbon

The carbon atom of the imino group is electrophilic and thus a target for nucleophiles. This reactivity is analogous to that of a carbonyl group. libretexts.org Nucleophilic addition to the C=N bond is a fundamental reaction type for this class of compounds. For instance, in reactions involving metal-activated nitriles, amidoximes can act as bifunctional nucleophiles, leading to complex chelate structures. nih.govacs.orgacs.org While specific studies on this compound are not extensively detailed in this context, the general principle of nucleophilic attack at the imino carbon is a well-established reactivity pattern.

Reductive Pathways of the Imino Moiety

The imino group can be readily reduced to an amino group through several synthetic routes.

Catalytic hydrogenation is a common method for the reduction of imines. In the context of nitrile hydrogenation to primary amines, an imine is a crucial intermediate. The hydrogenation of 3-phenylpropionitrile (B121915) to 3-phenylpropylamine (B116678) over a palladium on carbon (Pd/C) catalyst proceeds through the formation of the 3-phenylpropylimine intermediate. nih.govresearchgate.netacs.org

The reaction pathway involves the initial reduction of the nitrile to the imine, which is then further hydrogenated to the primary amine. nih.govacs.org However, this process can be complicated by side reactions. The intermediate imine can react with the primary amine product to form secondary and tertiary amines, reducing the selectivity of the reaction. nih.govacs.org The stability and adsorption of the imine intermediate on the catalyst surface are critical factors influencing the reaction's outcome. researchgate.netacs.org Density functional theory (DFT) calculations have shown that the adsorption energy of imine intermediates on the palladium surface affects the selectivity towards the primary amine. researchgate.netacs.org

For the hydrogenation of 3-phenylpropionitrile, achieving high selectivity for 3-phenylpropylamine can be challenging. researchgate.netnih.gov Reaction conditions such as solvent, temperature, and the presence of acidic additives are optimized to maximize the yield of the desired primary amine. nih.govacs.org For example, using a dichloromethane/water solvent system with acidic additives like NaH₂PO₄ and H₂SO₄ at 80°C and 6 bar pressure, a 76% conversion of 3-phenylpropionitrile was achieved, though the selectivity for 3-phenylpropylamine was 26%. researchgate.netacs.org

Table 1: Effect of Reaction Time on the Hydrogenation of 3-Phenylpropionitrile acs.org

| Reaction Time (h) | Conversion (%) | Selectivity to PPA (%) | Isolated Yield (%) |

| 3.5 | 41 | 38 | 16 |

| 7 | 76 | 26 | 20 |

| 14 | 81 | 23 | 19-20 |

| 21 | 86 | 23 | 19-20 |

Conditions: 5.0 g (38.2 mmol) 3-phenylpropionitrile, 1.5 g 10% Pd/C catalyst, 250 mL water and 50 mL dichloromethane, 5.27 g NaH₂PO₄·H₂O, and 3.82 g conc. H₂SO₄, 80 °C, 6 bar.

Imines can also be effectively reduced to amines using metal hydride reagents. enamine.net Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting imines to their corresponding amines. libretexts.orgmasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic imino carbon, forming an intermediate which is subsequently protonated during workup to yield the amine. libretexts.org

Other hydride reagents like sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in the presence of an acid catalyst, for the reduction of imines. researchgate.net The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired selectivity.

Table 2: Common Hydride Reducing Agents for Imines masterorganicchemistry.comtcichemicals.com

| Reducing Agent | Abbreviation | Reactivity |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, reduces a wide range of functional groups. |

| Sodium Borohydride | NaBH₄ | Milder, more selective for aldehydes and ketones. |

| Sodium Cyanoborohydride | NaBH₃CN | Mild, often used for reductive amination. |

Hydrolysis and Related Transformations of the Imino Functionality

The imino group is susceptible to hydrolysis, a reaction that cleaves the C=N bond to typically yield a carbonyl compound and an amine or ammonia (B1221849). This reaction is often catalyzed by acid or base. In the context of the hydrogenation of 3-phenylpropionitrile, the intermediate 3-phenylpropylimine can react with water to form 3-phenylpropanal. nih.govacs.org

Furthermore, enzymatic hydrolysis of related β-aminonitriles has been explored. For instance, the nitrilase from Rhodococcus rhodochrous has shown high enantioselectivity in the hydrolysis of 3-amino-3-phenylpropanenitrile (B3245296) to the corresponding carboxylic acid. researchgate.net Such biocatalytic transformations are of interest for the synthesis of enantiomerically pure β-amino acids. researchgate.netresearchgate.net The pH of the reaction medium can be a critical parameter, as protonation of the amino group at lower pH might affect the reaction's success. researchgate.netresearchgate.net

Reactivity of the Nitrile Group

The nitrile group (-C≡N) in this compound also possesses a distinct reactivity profile. The carbon atom of the nitrile is electrophilic, making it susceptible to nucleophilic attack. libretexts.org

Key reactions of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or carboxylate salts, respectively. libretexts.org This process often proceeds through an amide intermediate. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like LiAlH₄ or through catalytic hydrogenation. libretexts.org The use of milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. masterorganicchemistry.com

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org

In a bifunctional molecule like this compound, the relative reactivity of the imino and nitrile groups will depend on the specific reaction conditions and reagents employed. The interplay between these two functional groups allows for a rich and diverse chemistry, enabling the synthesis of a variety of nitrogen-containing compounds. enamine.net

Nucleophilic Additions to the Nitrile Carbon (e.g., formation of imine anions)

The carbon atom of the imine group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is a fundamental characteristic of the C=N double bond. Nucleophilic addition to imines is a key process in organic synthesis, leading to the formation of a variety of functionalized amine derivatives. thieme-connect.de In the context of this compound, the addition of a nucleophile to the imino carbon would generate a tetrahedral intermediate. This intermediate, often an imine anion, is a pivotal species that can subsequently be protonated or participate in further reactions.

While specific studies detailing the nucleophilic addition to this compound are not extensively documented, the general principles of imine chemistry suggest that a wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and cyanide ions, could add to the imine carbon. thieme-connect.de The Thorpe reaction, for instance, involves the self-condensation of nitriles via nucleophilic addition, highlighting the inherent reactivity of such functionalities. longdom.org This reactivity pattern underscores the potential of this compound to act as an electrophilic partner in carbon-carbon bond-forming reactions.

Reduction of the Nitrile Group to Amines (e.g., via imine intermediates)

The reduction of nitriles is a fundamental transformation for the synthesis of primary amines. In the case of 3-phenylpropionitrile, its hydrogenation to produce 3-phenylpropylamine proceeds through a 3-phenylpropylimine intermediate, which is the tautomer of this compound. epfl.chorganic-chemistry.org This process highlights the central role of the imine as a key intermediate in the reduction pathway.

The heterogeneous catalytic hydrogenation of 3-phenylpropionitrile over palladium on carbon (Pd/C) is a well-studied process. epfl.chorganic-chemistry.org The reaction is typically carried out under mild conditions (30–80 °C, 6 bar) in a two-phase solvent system, such as dichloromethane/water, often with acidic additives to improve selectivity. epfl.ch The reaction pathway involves the initial reduction of the nitrile to the imine intermediate (3-phenylpropylimine), which is then further hydrogenated to the primary amine (3-phenylpropylamine). epfl.chorganic-chemistry.org

However, the process can be complicated by side reactions. The imine intermediate can react with the primary amine product to form a secondary amine, bis(3-phenylpropyl)amine, after further reduction. epfl.ch This can then react further to produce a tertiary amine, tris(3-phenylpropyl)amine. epfl.ch The selectivity towards the desired primary amine is influenced by factors such as the solvent, temperature, and catalyst. Quantum chemical calculations have shown that the adsorption strength of the imine intermediate on the palladium catalyst surface plays a crucial role; weaker adsorption can lead to desorption of the imine into the reaction mixture, where it can react with amines to form byproducts. epfl.chorganic-chemistry.org

| Catalyst | Solvent System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to PPA (%) | Isolated Yield (%) | Reference |

| 10% Pd/C | Dichloromethane/Water | 80 | 6 | 76 | 26 | 20 | epfl.ch |

| 10% Pd/C | Hexane/Water | 80 | 6 | 71 | 22 | 15 | epfl.ch |

| 10% Pd/C | Toluene/Water | 80 | 6 | 73 | 24 | 16 | epfl.ch |

| 10% Pd/C | Ethyl Acetate/Water | 80 | 6 | 78 | 24 | 18 | epfl.ch |

Table 1: Effect of Organic Solvents on the Hydrogenation of 3-Phenylpropionitrile (PPN) to 3-Phenylpropylamine (PPA).

Cycloaddition Reactions Involving the Nitrile Functionality

The conjugated system within α,β-unsaturated iminonitriles, which are structurally related to this compound, makes them valuable partners in cycloaddition reactions for the synthesis of heterocyclic compounds. acs.orgacs.org These reactions provide efficient routes to complex molecules by forming multiple bonds in a single step. acs.org

One notable example is the [4+1] cycloaddition of α,β-unsaturated imidoyl cyanides (2-cyano-1-azadienes) with isocyanides. acs.orgacs.org This reaction, often catalyzed by Lewis acids like AlCl₃, yields highly substituted 2-amino-5-cyanopyrroles. acs.orgacs.org The iminonitrile acts as a 4π component, reacting with the isocyanide to form the five-membered pyrrole (B145914) ring. acs.org

Furthermore, α-iminonitriles are precursors for 1,3-dipoles like azomethine ylides, which can participate in 1,3-dipolar cycloaddition reactions. rsc.org For instance, a dynamic system involving an azomethine ylide generated from an α-iminonitrile can be used in a tandem 1,3-dipolar cycloaddition to produce highly functionalized pyrrolidines. rsc.org Nitrile imines, another class of 1,3-dipoles, readily undergo cycloaddition with alkenes and alkynes to form pyrazolines and pyrazoles, respectively, demonstrating the general utility of imine- and nitrile-containing functionalities in constructing five-membered heterocycles. mdpi.comyoutube.com The intramolecular version of these cycloadditions, such as the hetero-Diels-Alder reaction of α-iminonitriles, offers a rapid pathway to fused heterocyclic systems like indolizidines. organic-chemistry.org

Reactivity of the Active Methylene (B1212753) Group within the this compound Framework

Condensation and Alkylation Reactions (Drawing parallels from 3-oxo-3-phenylpropionitrile)

The methylene group (—CH₂—) situated between the imino and nitrile groups in this compound is an "active methylene" group. Its protons are acidic due to the electron-withdrawing nature of the two adjacent functional groups, which can stabilize the resulting carbanion (enolate) through resonance. This reactivity is directly analogous to that of β-ketonitriles, such as 3-oxo-3-phenylpropionitrile (benzoylacetonitrile). jove.comucl.ac.uk

The chemistry of 3-oxo-3-phenylpropionitrile is well-established and serves as an excellent model for predicting the reactivity of its imino analogue. The active methylene group in 3-oxo-3-phenylpropionitrile readily participates in a variety of base-catalyzed C-C bond-forming reactions. rsc.orgnih.gov These include:

Condensation Reactions: It undergoes Knoevenagel condensation with aldehydes and ketones to form new carbon-carbon double bonds. rsc.orgresearchgate.net

Michael Addition: As a Michael donor, the enolate of 3-oxo-3-phenylpropionitrile adds to α,β-unsaturated carbonyl compounds in a conjugate fashion. jove.commdpi.com

Alkylation and Arylation: The carbanion can be alkylated with alkyl halides or arylated with aryl halides, providing access to α-substituted derivatives. nih.govacs.orgresearchgate.net

Given these parallels, the active methylene group in this compound is expected to exhibit similar reactivity. Deprotonation with a suitable base would generate a nucleophilic carbanion that can engage in condensation, conjugate addition, and alkylation reactions, making it a versatile building block for the synthesis of more complex molecular architectures. researchgate.net

Cascade and Multicomponent Reactions Incorporating this compound Derivatives

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. rsc.org Multicomponent reactions (MCRs) are a related class of reactions where three or more starting materials combine in one pot to form a product that incorporates portions of all reactants. researchgate.net Molecules with multiple functional groups, like this compound and its derivatives, are ideal substrates for these highly efficient synthetic strategies.

The extensive use of β-ketonitriles, particularly 3-oxo-3-phenylpropionitrile, in cascade and multicomponent reactions strongly suggests a similar potential for this compound. rsc.orgnih.gov For example, 3-oxo-3-phenylpropanenitrile has been used in:

Three-component reactions with aldehydes and other nucleophiles to construct complex heterocyclic systems like pyrimido[1,2-b]indazoles and dihydropyridines. researchgate.netfrontiersin.org

Cascade annulations with aldehydes to form polysubstituted cyclopentenes. rsc.org

Palladium-catalyzed cascade reactions with arylboronic acids and other dinitriles to synthesize 3-cyanopyridines. acs.org

Oxidative bicyclization reactions with 1,n-enynes to create diverse polycyclic structures. beilstein-journals.org

The presence of the imine, nitrile, and active methylene functionalities in this compound provides multiple points of reactivity that can be sequentially exploited in a cascade process. This makes it a promising synthon for the diversity-oriented synthesis of complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry. researchgate.netlongdom.orgnih.gov

Mechanistic Elucidations and Reaction Pathway Studies

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for unraveling complex reaction mechanisms. Through the use of sophisticated theoretical models, chemists can visualize transition states, calculate energy barriers, and predict the feasibility of various reaction pathways.

Density Functional Theory (DFT) Investigations of Iminonitrile Intermediates

Density Functional Theory (DFT) has proven to be an invaluable method for studying the electronic structure and reactivity of molecules. In the context of 3-imino-3-phenylpropionitrile, DFT calculations can provide deep insights into the behavior of iminonitrile intermediates. For instance, in the hydrogenation of nitriles to primary amines, imine intermediates play a critical role. DFT studies have been employed to compare the adsorption interactions of different imine intermediates on palladium catalysts. acs.orgnih.gov These calculations help to clarify observed differences in selectivity for the primary amine product. acs.orgnih.gov

DFT can also be used to elucidate the mechanism of other reactions involving iminonitriles. For example, the isomerization of cyano-substituted iminoisobenzofurans to α-iminonitriles has been studied using DFT, revealing that the in-situ generation of α-iminonitrile intermediates proceeds through a C-C bond formation between a 2-iminium benzoate (B1203000) and a cyanide ion. researchgate.net Furthermore, DFT has been utilized to investigate the mechanism and stereochemistry of reactions such as the nickel-catalyzed trans-arylative desymmetrizing cyclization of alkyne-tethered malononitriles, where an imine product is formed. pku.edu.cn In the stereoselective C2-vinylation of 1-substituted imidazoles with 3-phenyl-2-propynenitrile, DFT calculations have successfully explained the observed (Z)-isomer preference by identifying the lowest energy reaction channel. nih.gov

Adsorption Interactions in Catalytic Processes (e.g., imine intermediates on palladium catalysts)

The interaction between a substrate and a catalyst surface is a key determinant of the reaction's efficiency and selectivity. In the catalytic hydrogenation of nitriles, the adsorption of the imine intermediate onto the catalyst surface is a crucial step. Quantum chemical calculations using DFT have been performed to model and compare the adsorption interactions between various imine intermediates and palladium catalysts. acs.orgnih.gov

Studies on the hydrogenation of 3-phenylpropionitrile (B121915) (PPN) over a palladium on carbon (Pd/C) catalyst have shown that weaker adsorption of the imine intermediate (3-phenylpropylimine) on the palladium surface can lead to more side reactions, especially at longer reaction times. acs.orgnih.gov This hypothesis was supported by DFT calculations which compared the adsorption energies of different imine intermediates. acs.org The nature of the solvent can also significantly influence the adsorption strength of the imine intermediate on the palladium catalyst, thereby affecting the selectivity of the reaction. nih.gov For instance, in the hydrogenation of pyridinecarbonitriles, the adsorption energies of the nitrile starting materials, imine intermediates, and amine products on palladium were compared using DFT to understand the influence of solvents and additives on selectivity. rsc.org

The nature of the palladium catalyst itself, including the support and the presence of other metals or additives, can also be tuned to control the reaction. For example, the hydroxyl groups on a Pd(OH)₂ cluster have been shown to be crucial for facilitating both the generation of the imine intermediate and its subsequent reduction in reductive amination reactions. nih.gov The use of different metal mixed oxides as supports for palladium can also influence the catalyst's ability to activate the C=N bond of the imine intermediate. csic.es

Kinetic and Thermodynamic Aspects of Iminonitrile Transformations

The outcome of a chemical reaction is governed by the interplay of kinetics and thermodynamics. wikipedia.org Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product (lowest Gibbs free energy). wikipedia.org Understanding these aspects is essential for optimizing reaction conditions to achieve the desired product in transformations involving this compound.

Similarly, kinetic and thermodynamic investigations of hydrolysis reactions, such as that of 9-aminocamptothecin, provide crucial information about the stability of the compound under physiological conditions. nih.gov Such studies determine parameters like the half-life, activation energy, and the enthalpy and entropy of the reaction, which are vital for understanding the compound's behavior. nih.gov

The table below presents a conceptual framework for how kinetic and thermodynamic data can be applied to understand iminonitrile transformations.

| Parameter | Description | Significance for Iminonitrile Transformations |

| Rate Constant (k) | A measure of the reaction rate. | Determines how quickly this compound is consumed or formed. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea for a particular pathway will lead to the kinetic product. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Indicates whether a transformation of this compound is exothermic or endothermic. |

| Entropy of Reaction (ΔS) | A measure of the change in disorder during a reaction. | Influences the spontaneity of the reaction, especially at different temperatures. |

| Gibbs Free Energy of Reaction (ΔG) | The overall thermodynamic driving force of a reaction. | A negative ΔG indicates a spontaneous reaction, leading to the thermodynamic product. |

Stereochemical Control in Reactions Involving the Imino Function

The imino group in this compound can exist as stereoisomers (E/Z isomers), and reactions involving this functional group can lead to the formation of new stereocenters. Controlling the stereochemical outcome of these reactions is a major goal in organic synthesis. dokumen.pub

Reagent-controlled stereoselection is a common strategy where a chiral reagent is used to induce a specific stereochemical outcome in the product. youtube.com For instance, chiral borane (B79455) reagents have been successfully used for the stereoselective reduction of ketones. youtube.com In the context of iminonitriles, chiral organocatalysts, such as cyclopropenimine-thiourea catalysts, have been developed for enantio- and diastereoselective reactions of α-iminonitriles. researchgate.net

Substrate control, where the existing stereochemistry in the substrate dictates the stereochemistry of the product, is another important principle. The stereodirecting effect of a functional group within the substrate can have a profound influence on the reaction's outcome. acs.org

Computational studies, particularly DFT, are instrumental in understanding the origins of stereoselectivity. By calculating the energies of the different transition states leading to the various stereoisomers, chemists can predict which isomer will be favored. For example, in the nickel-catalyzed desymmetrizing cyclization of alkyne-tethered malononitriles, DFT studies revealed that the stereodetermining step is the CN insertion, and the preference for one enantiomer is due to the minimization of steric repulsion in the transition state. pku.edu.cn Similarly, in the vinylation of imidazoles with 3-phenyl-2-propynenitrile, DFT calculations identified the lowest energy pathway leading to the observed major (Z)-isomer. nih.gov

The table below summarizes key strategies for achieving stereochemical control in reactions involving the imino group.

| Control Element | Description | Example Application |

| Reagent Control | A chiral reagent directs the stereochemical outcome. | Use of a chiral reducing agent to selectively form one enantiomer of an amino group from the imine. |

| Substrate Control | Existing stereocenters in the substrate influence the formation of new stereocenters. | A chiral auxiliary attached to the this compound molecule directs an incoming reagent to a specific face. |

| Catalyst Control | A chiral catalyst creates a chiral environment for the reaction. | Enantioselective hydrogenation of the imine double bond using a chiral transition metal catalyst. |

| Solvent/Additive Effects | The reaction medium can influence the relative energies of diastereomeric transition states. | Using a specific solvent that preferentially solvates one transition state over another. |

Application of 3 Imino 3 Phenylpropionitrile As a Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The inherent reactivity of 3-imino-3-phenylpropionitrile, characterized by the presence of an imine, a nitrile, and an active methylene (B1212753) group, positions it as a powerful precursor for the synthesis of a multitude of heterocyclic compounds. Its structural similarity to 3-oxo-3-phenylpropionitrile suggests that it can participate in a variety of cyclization and condensation reactions to form key heterocyclic cores.

Utility in Pyridazine (B1198779) and Pyridine (B92270) Derivative Formation (Inspired by 3-oxo-3-phenylpropionitrile's role)

The synthesis of pyridazine and pyridine derivatives is a cornerstone of medicinal and materials chemistry due to their wide-ranging biological and photophysical properties. The established role of 3-oxo-3-phenylpropionitrile in the formation of these heterocycles provides a clear blueprint for the potential applications of its imino analogue.

Research has shown that 3-oxo-3-phenylpropionitrile readily reacts with various precursors to yield highly substituted pyridines and pyridazines. For instance, the reaction of 3-oxo-2-arylhydrazonopropanals with 3-oxo-3-phenylpropionitrile can lead to the formation of 2-amino-6-aryl-5-arylazo-3-benzoylpyridines. nih.govmdpi.com Similarly, reactions with other active methylene compounds in the presence of a nitrogen source, such as hydrazine (B178648), are a common route to pyridazine derivatives. scielo.org.za

Extrapolating from these findings, this compound is anticipated to undergo analogous transformations. The imine functionality, being a nitrogen equivalent of the ketone group, can act as a key electrophilic or nucleophilic center.

Potential Synthesis of Pyridazine Derivatives:

One can envision the reaction of this compound with α-haloketones or similar bifunctional electrophiles in the presence of a base. The initial nucleophilic attack from the active methylene group, followed by intramolecular cyclization involving the imine nitrogen, would be expected to yield pyridazine derivatives. A plausible reaction scheme is the condensation with a 1,2-dicarbonyl compound, followed by cyclization with hydrazine hydrate.

| Reactant 1 | Reactant 2 | Product Type | Potential Conditions |

| This compound | Arylglyoxals & Hydrazine Hydrate | 3-Amino-5-aryl-4-cyanopyridazines | Room temperature, Ethanol/Water |

This table presents a potential synthetic route inspired by analogous reactions with 3-oxo-3-phenylpropionitrile. scielo.org.za

Potential Synthesis of Pyridine Derivatives:

The synthesis of pyridine derivatives could be achieved through a Hantzsch-like pyridine synthesis. A multi-component reaction involving this compound, an aldehyde, and a β-ketoester or another active methylene compound in the presence of an ammonia (B1221849) source could lead to dihydropyridine (B1217469) intermediates, which can then be oxidized to the corresponding pyridine derivatives. The imine group would play a crucial role in the initial condensation and subsequent cyclization steps.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| This compound | Aromatic Aldehyde | Malononitrile | Substituted 2-aminopyridines |

This table outlines a potential multi-component reaction for pyridine synthesis, drawing parallels with known pyridine syntheses.

Synthesis of Fused Azine Systems

Fused azine systems, such as pyrazolo[1,5-a]pyridines and pyrido[1,2-b]indazoles, are of significant interest due to their prevalence in biologically active compounds. The reactivity of 3-oxo-3-phenylpropionitrile in cross-dehydrogenative coupling reactions with N-amino-2-iminopyridines to form pyrazolo[1,5-a]pyridine (B1195680) derivatives has been documented. nih.govacs.org In these reactions, which are typically promoted by an acid and an oxidant, the dicarbonyl compound acts as a key building block. nih.govacs.org

Given the structural and electronic similarities, this compound is a prime candidate for participating in similar transformations. The active methylene group can act as the nucleophile, while the imine and nitrile functionalities can be involved in the subsequent cyclization and aromatization steps. The reaction with N-amino-2-iminopyridines could potentially proceed via a similar cross-dehydrogenative coupling mechanism to afford novel fused azine systems.

A study on the reaction between 3-oxo-2-arylhydrazonopropanals and various active methylene compounds, including 3-oxo-3-phenylpropionitrile, has shown the formation of pyridazin-3-one derivatives, which can then be used to synthesize fused azolo[1,5-a]pyrimidines. nih.gov This suggests that this compound could also serve as a precursor to pyridazine intermediates that can be further elaborated into fused azine systems.

Development of Advanced Organic Materials

The unique combination of a phenyl ring, an imine, and a nitrile group in this compound makes it an intriguing building block for the synthesis of advanced organic materials. These functional groups can impart desirable electronic and photophysical properties, as well as provide sites for polymerization or further functionalization.

While direct applications of this compound in materials science are not yet widely reported, the known chemistry of related compounds offers a glimpse into its potential. Nitrile-containing compounds are often used in the synthesis of polymers and dyes. The imine linkage is a key feature in many Schiff base polymers, which are known for their thermal stability, conductivity, and liquid crystalline properties.

The presence of both the phenyl ring and the conjugated imine-nitrile system suggests that derivatives of this compound could exhibit interesting optical properties, such as fluorescence or non-linear optical behavior. Polymerization of this monomer, either through the nitrile group or by incorporating it into a larger polymer backbone, could lead to novel materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for 3-Imino-3-phenylpropionitrile (CAS 1823-99-0), and how can reaction yields be optimized?

- Methodological Answer : The synthesis of this compound involves nitrile-group functionalization and imine formation. While direct protocols are scarce, analogous routes (e.g., condensation of aldehydes with nitriles or electrophilic attacks using isothiocyanates) from structurally related compounds (e.g., 2-(3-benzoylphenyl)propionitrile derivatives) can be adapted . Key parameters include pH control, temperature (typically 60–80°C), and catalysts like triethylamine. Optimization requires monitoring via TLC or HPLC to minimize by-products like hydrolyzed intermediates .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Due to its nitrile group, this compound poses inhalation and dermal toxicity risks. Follow OSHA/NIOSH guidelines:

- Use fume hoods for synthesis/purification .

- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

- Waste must be segregated and treated by certified hazardous waste services to avoid environmental contamination .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Look for ν(C≡N) absorption at ~2200–2250 cm⁻¹ and ν(N-H) stretches (imine) at ~3300–3500 cm⁻¹ .

- ¹H/¹³C NMR : Characteristic signals include aromatic protons (δ 7.2–7.8 ppm) and nitrile carbons (δ 115–120 ppm). Compare with computational predictions (e.g., DFT) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 145.18 (C₉H₈N₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles for this compound?

- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, catalyst loading). To address this:

- Perform Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry) .

- Use LC-MS to identify side products (e.g., hydrolysis to 3-phenylpropionamide) and adjust anhydrous conditions accordingly .

- Validate reproducibility via independent replication in ≥3 trials .

Q. What computational strategies predict the reactivity of this compound in novel reactions (e.g., cycloadditions)?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .

- Docking Studies : Explore potential pharmacological targets (e.g., enzyme active sites) if the compound is a candidate for drug discovery .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

- Methodological Answer :

- Process Chemistry : Transition from batch to flow reactors improves heat/mass transfer, reducing decomposition .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for gram-scale batches .

- QC/QA : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.